Cas no 2060045-74-9 (2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde)

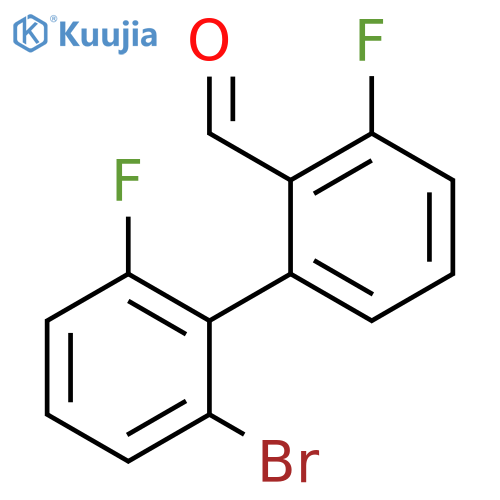

2060045-74-9 structure

商品名:2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde

CAS番号:2060045-74-9

MF:C13H7BrF2O

メガワット:297.094889879227

MDL:MFCD30500349

CID:5154022

PubChem ID:125456198

2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- CID 125456198

- 2'-Bromo-3,6'-difluoro[1,1'-biphenyl]-2-carboxaldehyde

- [1,1'-Biphenyl]-2-carboxaldehyde, 2'-bromo-3,6'-difluoro-

- 2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde

-

- MDL: MFCD30500349

- インチ: 1S/C13H7BrF2O/c14-10-4-2-6-12(16)13(10)8-3-1-5-11(15)9(8)7-17/h1-7H

- InChIKey: IMLUJPXMJCUMTE-UHFFFAOYSA-N

- ほほえんだ: C1(C2=C(F)C=CC=C2Br)=CC=CC(F)=C1C=O

じっけんとくせい

- 密度みつど: 1.555±0.06 g/cm3(Predicted)

- ふってん: 355.0±42.0 °C(Predicted)

2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-339485-0.05g |

2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde |

2060045-74-9 | 0.05g |

$707.0 | 2023-09-03 | ||

| Enamine | EN300-339485-2.5g |

2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde |

2060045-74-9 | 2.5g |

$1650.0 | 2023-09-03 | ||

| Enamine | EN300-339485-0.1g |

2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde |

2060045-74-9 | 0.1g |

$741.0 | 2023-09-03 | ||

| Enamine | EN300-339485-5g |

2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde |

2060045-74-9 | 5g |

$2443.0 | 2023-09-03 | ||

| Enamine | EN300-339485-1g |

2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde |

2060045-74-9 | 1g |

$842.0 | 2023-09-03 | ||

| Enamine | EN300-339485-10.0g |

2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde |

2060045-74-9 | 10.0g |

$3131.0 | 2023-02-23 | ||

| Enamine | EN300-339485-0.5g |

2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde |

2060045-74-9 | 0.5g |

$809.0 | 2023-09-03 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01040175-1g |

2-(2-Bromo-6-fluorophenyl)-6-fluorobenzaldehyde |

2060045-74-9 | 95% | 1g |

¥3031.0 | 2023-03-11 | |

| Enamine | EN300-339485-0.25g |

2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde |

2060045-74-9 | 0.25g |

$774.0 | 2023-09-03 | ||

| Enamine | EN300-339485-5.0g |

2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde |

2060045-74-9 | 5.0g |

$2110.0 | 2023-02-23 |

2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde 関連文献

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

2060045-74-9 (2-(2-bromo-6-fluorophenyl)-6-fluorobenzaldehyde) 関連製品

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量